molecular formula C9H9Br2NO2 B13667215 1-(2,4-Dibromo-6-methoxyphenyl)ethanone Oxime

1-(2,4-Dibromo-6-methoxyphenyl)ethanone Oxime

Cat. No.: B13667215
M. Wt: 322.98 g/mol
InChI Key: KDSCATMTARAXFI-UHFFFAOYSA-N
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Description

1-(2,4-Dibromo-6-methoxyphenyl)ethanone Oxime is an organic compound with significant interest in various fields of scientific research. This compound is characterized by the presence of two bromine atoms, a methoxy group, and an oxime functional group attached to an ethanone backbone. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dibromo-6-methoxyphenyl)ethanone Oxime typically involves the bromination of 2,4-dimethoxyacetophenone followed by the formation of the oxime. The bromination reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions often require controlled temperatures and light irradiation to ensure selective bromination at the desired positions .

The oxime formation is achieved by reacting the brominated product with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is typically carried out in an aqueous or alcoholic medium at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dibromo-6-methoxyphenyl)ethanone Oxime undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2,4-Dibromo-6-methoxyphenyl)ethanone Oxime has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,4-Dibromo-6-methoxyphenyl)ethanone Oxime involves its interaction with molecular targets such as enzymes and receptors. The oxime group can form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting their activity. The bromine atoms and methoxy group contribute to the compound’s overall reactivity and ability to participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,4-Dibromo-6-methoxyphenyl)ethanone Oxime is unique due to the presence of both bromine atoms and the oxime group, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H9Br2NO2

Molecular Weight

322.98 g/mol

IUPAC Name

N-[1-(2,4-dibromo-6-methoxyphenyl)ethylidene]hydroxylamine

InChI

InChI=1S/C9H9Br2NO2/c1-5(12-13)9-7(11)3-6(10)4-8(9)14-2/h3-4,13H,1-2H3

InChI Key

KDSCATMTARAXFI-UHFFFAOYSA-N

Canonical SMILES

CC(=NO)C1=C(C=C(C=C1Br)Br)OC

Origin of Product

United States

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